Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane
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Overview
Description
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane is an organosilicon compound known for its unique chemical properties and applications This compound is characterized by the presence of both trifluoromethyl and trimethylsilyl groups, making it a valuable reagent in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which acts as a halogen acceptor . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The trifluoromethyl group can be added to aldehydes and ketones to form trifluoromethylated alcohols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group replaces other functional groups in the substrate.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Major Products
The major products formed from these reactions are trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a trifluoromethylating agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane exerts its effects involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers in substrates, leading to the formation of new carbon-fluorine bonds . The molecular targets and pathways involved in these reactions are primarily carbonyl compounds, which undergo nucleophilic addition to form trifluoromethylated products .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Triethyl(trifluoromethyl)silane: Another trifluoromethylating agent with slightly different reactivity and applications.
Uniqueness
Trimethyl-(3,3,3-trifluoro-2-trifluoromethylpropenyloxy)silane is unique due to its ability to introduce both trifluoromethyl and trimethylsilyl groups into substrates, providing greater versatility in synthetic applications . Its stability and reactivity make it a preferred choice for many organic synthesis reactions.
Properties
CAS No. |
857899-86-6 |
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Molecular Formula |
C7H10F6OSi |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
trimethyl-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C7H10F6OSi/c1-15(2,3)14-4-5(6(8,9)10)7(11,12)13/h4H,1-3H3 |
InChI Key |
MPVQNKBNUVEMTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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